Whiskey lactone

Vue d'ensemble

Description

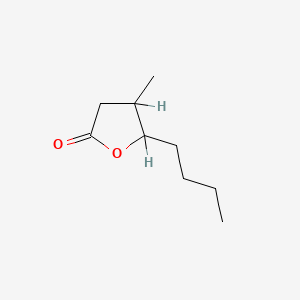

Whiskey lactone, also known as cis-3-methyl-4-octanolide, is a naturally occurring compound found in oak wood. It is a key flavor component in whiskey and other alcoholic beverages aged in oak barrels. This compound imparts a distinctive coconut, woody, and sweet aroma to the beverages .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Whiskey lactone can be synthesized using n-valeraldehyde and crotonate as starting materials. The reaction involves an addition reaction to form a ketonic acid ester, followed by a hydrogenation reaction under the influence of a catalyst . Another method involves the radical addition reaction of pentanal with crotonic acid, followed by reductive cyclization of the resulting oxo acid with sodium boron hydride and sulfuric acid .

Industrial Production Methods

In industrial settings, this compound is often produced through the extraction from oak wood or synthesized using the aforementioned chemical methods. The choice of method depends on the desired purity and scale of production.

Analyse Des Réactions Chimiques

Types of Reactions

Whiskey lactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium boron hydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives of this compound .

Applications De Recherche Scientifique

Flavoring Agent in Beverages

Whiskey lactone is primarily recognized for its contribution to the aromatic profile of whiskey and wine. It provides notes reminiscent of coconut and oak, enhancing the sensory experience of these beverages.

Characteristics of this compound Isomers

| Isomer | Aroma Profile | Source |

|---|---|---|

| Cis | Coconut | Found in oak barrels used for aging whiskey |

| Trans | Oak | Present in both whiskey and wine |

The presence of these isomers varies with the type of wood used during aging, influencing the final product's aroma and taste .

Food Industry Applications

In addition to its role in alcoholic beverages, this compound is utilized as a flavoring agent in various food products. Its unique aroma makes it a desirable additive in:

- Confectionery : Enhancing flavors in chocolates and candies.

- Dairy Products : Used in flavored yogurts and cheeses to provide a creamy texture and aromatic complexity.

Biotechnological Applications

Recent studies have explored the microbial synthesis of whiskey lactones, leveraging specific strains for enantioselective production. This biotransformation process can lead to the production of enantiomerically pure forms of this compound.

Case Study: Microbial Synthesis

A study demonstrated that filamentous fungi could catalyze the hydrolysis of racemic mixtures of whiskey lactones using rapeseed cake as a substrate. The results indicated successful production of enantiomerically enriched isomers:

| Strain | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| Rhodococcus erythropolis | 100 | >99 |

| Gordonia bronchialis | 77 (cis) | 70 |

This biotransformation not only enhances the yield but also allows for the production of specific isomers for targeted applications .

Pest Control Applications

Interestingly, this compound has been identified as a potential repellent against mosquitoes and flies. The mixture of cis- and trans-isomers exhibits insect-repelling properties, making it valuable for developing natural pest control products.

Research and Development

Ongoing research continues to explore the potential applications of this compound in various fields:

- Flavor Chemistry : Investigating how different aging processes affect the concentration and ratio of this compound isomers.

- Natural Products : Exploring its use as a natural flavoring agent compared to synthetic alternatives.

Mécanisme D'action

Whiskey lactone exerts its effects primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nose, triggering a sensory response that is perceived as a coconut, woody, and sweet aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are related to the olfactory signaling pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gamma-nonalactone: Another lactone with a similar coconut aroma.

Vanillin: A compound with a sweet, vanilla-like aroma.

Uniqueness

Whiskey lactone is unique due to its specific combination of coconut, woody, and sweet aromas, which are not found together in other similar compounds. This makes it particularly valuable in the flavoring of aged alcoholic beverages .

Activité Biologique

Whiskey lactone, chemically known as 3-methyl-4-octanolide, is a compound primarily recognized for its aromatic properties in whiskey and wine. Its biological activity has garnered attention due to its potential applications in food science, perfumery, and even pharmacology. This article delves into the biological activity of this compound, focusing on its synthesis, stereochemistry, sensory impact, and potential health implications.

Chemical Structure and Synthesis

This compound exists in two main stereoisomers: cis and trans. The distinction between these isomers lies in the configuration of the butyl group at the 4-position. The cis form is generally considered to have a more pleasant aroma compared to its trans counterpart, which is often found in higher concentrations in aged spirits.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Microbial Biotransformation : Utilizing bacteria such as Rhodococcus erythropolis and fungi for the selective oxidation of diols to produce enantiomerically pure forms of whiskey lactones .

- Chemical Synthesis : Traditional synthetic routes involve multi-step reactions starting from simpler organic compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, certain strains of Rhodococcus have shown effective biocatalytic activity in producing whiskey lactones with potential antimicrobial effects. These findings suggest that this compound could serve as a natural preservative or antimicrobial agent in food products .

Sensory Impact in Food and Wine

This compound significantly influences the sensory profile of wines and spirits. Research indicates that different diastereoisomers of this compound can enhance fruity aromas in red wines, contributing to their overall flavor complexity. A sensory analysis demonstrated that the presence of specific isomers correlates with improved fruity expression in Bordeaux wines .

Case Studies

Case Study 1: Microbial Production of Whiskey Lactones

- Researchers explored the microbial synthesis of whiskey lactones using various bacterial strains. The study found that Rhodococcus erythropolis DSM44534 produced high yields of both cis and trans isomers, with enantiomeric excess increasing over time .

Case Study 2: Sensory Evaluation in Wine

- A comprehensive sensory evaluation was conducted to assess the impact of this compound diastereoisomers on red wine aroma. Results indicated that specific ratios of cis to trans isomers significantly influenced consumer preference and perceived quality .

Research Findings

Propriétés

IUPAC Name |

5-butyl-4-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVCMFHPRIBNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865948 | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water to <0.1%; soluble in hexane to >50% | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.442-1.446 | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39212-23-2, 80041-01-6 | |

| Record name | Whiskey lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl-gamma-octalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quercuslactone a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.